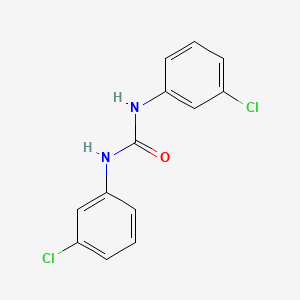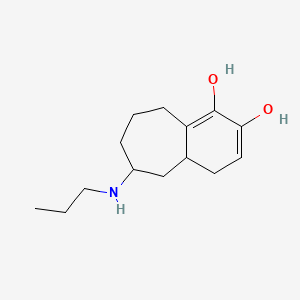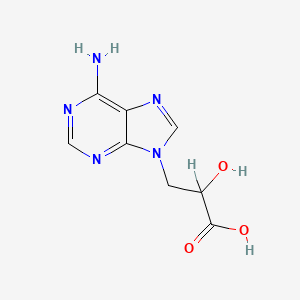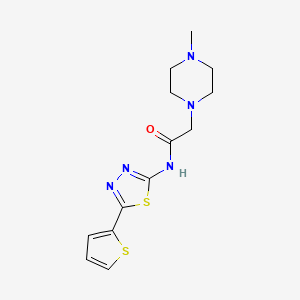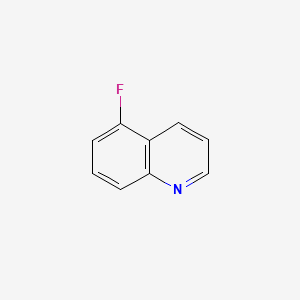
5-氟喹啉
概述
描述
5-Fluoroquinoline is a synthetic compound with the molecular formula C9H6FN . It is a type of fluoroquinolone, a broad-spectrum class of antibiotics that are highly effective due to their advantageous pharmacokinetic properties, including high oral bioavailability and large volume of distribution .
Molecular Structure Analysis
The molecular structure of 5-Fluoroquinoline consists of a quinoline ring with a fluorine atom at the 5th position . The InChI representation of the molecule is InChI=1S/C9H6FN/c10-8-4-1-5-9-7 (8)3-2-6-11-9/h1-6H . The molecular weight of 5-Fluoroquinoline is 147.15 g/mol .
科学研究应用
Synthesis and Properties
Fluorinated quinolines, including 5-Fluoroquinoline, have been synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The unique properties of these compounds, such as their remarkable biological activity, have been the subject of extensive research .
Medical Applications
Fluorinated quinolines have found significant applications in medicine. For instance, fluoroquinolones, a family of fluorinated quinolines, exhibit a broad spectrum of antibacterial activity . The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs .
Agriculture
A number of fluorinated quinolines, including 5-Fluoroquinoline, have found application in agriculture . The specific uses in this field are not detailed in the available literature, but it’s likely that their unique properties make them useful in various agricultural contexts.
Materials Science
Fluorinated quinolines are also used in materials science. They are components for liquid crystals , likely due to their unique light-emitting properties.
Pharmacodynamics
The application of fluoroquinolone pharmacodynamics is pathogen- and quinolone-specific . This suggests that 5-Fluoroquinoline and other similar compounds could have unique effects depending on the specific pathogen and quinolone involved.
Organic Light-Emitting Diodes (OLEDs)
Fluorinated isoquinoline derivatives, which may include 5-Fluoroquinoline, have been used in the development of organic light-emitting diodes . Their unique light-emitting properties make them suitable for this application.
作用机制
Target of Action
5-Fluoroquinoline primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . Both of these enzymes are essential for bacterial DNA replication . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication . Topoisomerase IV, on the other hand, is involved in the separation of replicated DNA .
Mode of Action
5-Fluoroquinoline interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the progress of the DNA-replication fork, thereby inhibiting DNA replication . The cytotoxicity of 5-Fluoroquinoline is likely a two-step process involving the conversion of the topoisomerase-5-Fluoroquinoline-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The biochemical pathways affected by 5-Fluoroquinoline involve the inhibition of DNA synthesis, which is a crucial process for bacterial growth and multiplication . By blocking DNA replication, 5-Fluoroquinoline disrupts the normal life cycle of bacteria, leading to their death .
Pharmacokinetics
It’s known that fluoroquinolones, in general, have favorable pharmacokinetic profiles, resulting in higher serum concentrations
Result of Action
The molecular and cellular effects of 5-Fluoroquinoline’s action primarily involve the inhibition of bacterial DNA replication . This leads to the disruption of the bacterial life cycle and ultimately results in bacterial death . Additionally, 5-Fluoroquinoline may also contribute to the selection of de novo resistance .
Action Environment
The action, efficacy, and stability of 5-Fluoroquinoline can be influenced by various environmental factors. For instance, the presence of other antibiotics and the specific characteristics of the bacterial strain (such as resistance mechanisms) can impact the effectiveness of 5-Fluoroquinoline . Furthermore, the drug’s interaction with its environment can also be affected by its chemical structure .
安全和危害
Fluoroquinolones, including 5-Fluoroquinoline, have been associated with an increased risk of rare adverse effects. These include tendinopathy and tendon rupture, peripheral neuropathy, and aortic aneurysm . Safe prescribing of fluoroquinolones requires recognition of patients with risk factors for toxicity .
未来方向
Fluoroquinolones represent an interesting synthetic class of antimicrobial agents with broad spectrum and potent activity. Several fluoroquinolones derivatives have been synthesized and biologically evaluated as antibacterial, antituberculosis, antiproliferative, antiviral, and antifungal agents . Future research may focus on the therapeutic prospects of fluoroquinolones with an updated account on their atypical applications such as antitubercular and anticancer activities .
属性
IUPAC Name |
5-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFXCDGQRHJFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192592 | |
| Record name | 5-Fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroquinoline | |
CAS RN |
394-69-4 | |
| Record name | 5-Fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoroquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYE28FB7AS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding regarding the carcinogenicity of 5-Fluoroquinoline compared to its parent compound and the 3-Fluoroquinoline derivative?
A1: Research has shown that substituting a fluorine atom at different positions on the quinoline molecule significantly impacts its carcinogenic potential. While quinoline itself is a known hepatocarcinogen [, ], its derivative, 3-Fluoroquinoline (3-FQ), exhibited no carcinogenic activity in the same assays [, ]. Conversely, substituting fluorine at the 5th position, creating 5-Fluoroquinoline (5-FQ), drastically increased its carcinogenic potency compared to the parent quinoline molecule [, ]. This highlights the importance of fluorine substitution position in dictating the biological activity of quinoline derivatives.
Q2: What is the proposed mechanism behind the observed carcinogenic activity of 5-Fluoroquinoline?
A2: While the provided research doesn't delve into the specific mechanism of action for 5-FQ's carcinogenicity, it suggests a strong correlation between mutagenicity and carcinogenicity for this compound [, ]. Studies indicate that both quinoline and 5-FQ induce mutations in bacterial tester strains and cause the formation of GST-P positive foci in rat liver cells, which are indicative of carcinogenic potential [, ]. This points towards a genotoxic mechanism, potentially involving DNA damage as a key step in 5-FQ induced carcinogenesis.
Q3: How does 5-Fluoroquinoline compare to other quinoline derivatives in terms of its interaction with CYP enzymes?
A3: Research indicates that 5-Fluoroquinoline (5-FQ) exhibits strong inhibitory effects on Coumarin 7-hydroxylase activity in both bovine liver microsomes and human CYP2A6, surpassing the inhibitory potency of its parent compound, quinoline []. Interestingly, the position of the fluorine atom plays a crucial role in this interaction, as 3-Fluoroquinoline demonstrates significantly weaker inhibition compared to 5-FQ []. This suggests that the presence and position of the fluorine atom directly influence the interaction of these compounds with CYP enzymes, potentially impacting their metabolism and overall biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

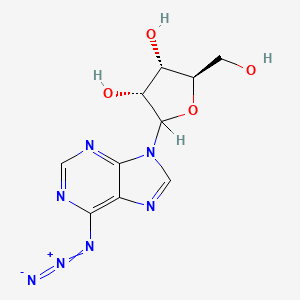
![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)

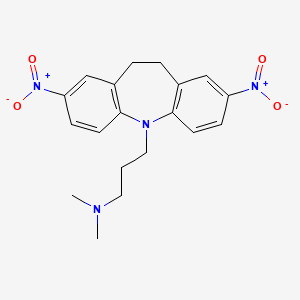
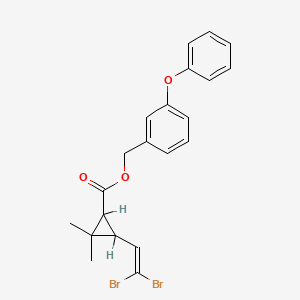
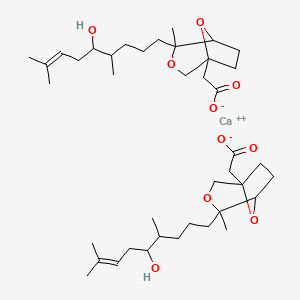
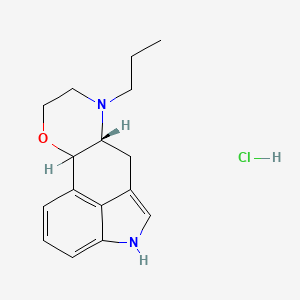

![8-Azabicyclo[3.2.1]octane](/img/structure/B1202483.png)
